- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

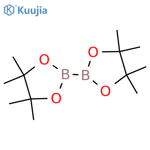

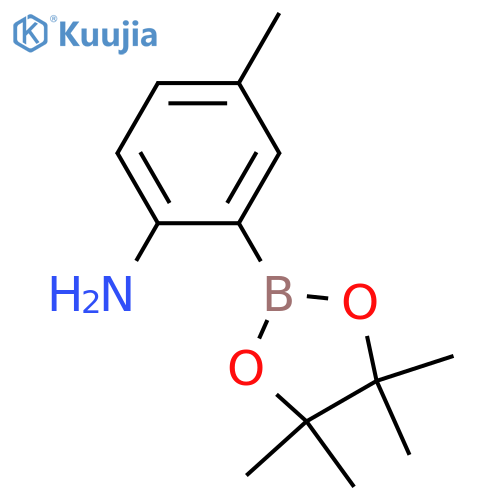

948592-80-1 structure

Nome do Produto:2-Amino-5-methylphenyboronic Acid Pinacol Ester

N.o CAS:948592-80-1

MF:C13H20BNO2

MW:233.11440372467

MDL:MFCD06795664

CID:857102

PubChem ID:329774424

2-Amino-5-methylphenyboronic Acid Pinacol Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic acid, pinacol ester

- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine

- 2-Amino-5-methylbenzeneboronic acid,pinacol ester

- 2-amino-5-methylphenylboronic acid pinacolate ester

- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine

- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- BESTIPHARMA 525-084

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)

- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Amino-5-methylbenzeneboronic acid pinacol ester

- 2-Amino-5-methylphenylboronic acid pinacol ester

- 4-Methylaniline-2-boronic acid pinacolato ester

- 948592-80-1

- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR

- DTXSID60590351

- 2-Amino-5-methylphenyboronic acid pinacol ester

- AKOS015893487

- SCHEMBL3191098

- 4-Methylaniline-2-boronic acid pinacol ester

- 2-Amino-5-methylbenzeneboronic acid, pinacol ester

- EN300-7390340

- AB29207

- W16868

- LOOBNTHIWCHTCR-UHFFFAOYSA-N

- MFCD06795664

- CS-0037883

- AS-55680

- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic Acid Pinacol Ester

-

- MDL: MFCD06795664

- Inchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3

- Chave InChI: LOOBNTHIWCHTCR-UHFFFAOYSA-N

- SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

Propriedades Computadas

- Massa Exacta: 233.15900

- Massa monoisotópica: 233.1587090g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 1

- Complexidade: 277

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 44.5Ų

Propriedades Experimentais

- PSA: 44.48000

- LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR40461-1g |

2-Amino-5-methylbenzeneboronic acid, pinacol ester |

948592-80-1 | 99% | 1g |

£74.00 | 2025-02-20 | |

| Ambeed | A825909-25g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 98% | 25g |

$1399.0 | 2024-08-02 | |

| ChemScence | CS-0037883-250mg |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | ≥97.0% | 250mg |

$100.0 | 2022-04-26 | |

| Chemenu | CM219364-1g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 95+% | 1g |

$206 | 2021-06-16 | |

| abcr | AB175394-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester; . |

948592-80-1 | 1g |

€382.00 | 2023-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 98% | 100mg |

412CNY | 2021-05-08 | |

| TRC | A634368-50mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 50mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A634368-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 100mg |

$ 110.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-306618A-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester, |

948592-80-1 | 1g |

¥3,415.00 | 2023-07-11 | ||

| 1PlusChem | 1P005UP3-250mg |

2-Amino-5-methylphenyboronic acid, pinacol ester |

948592-80-1 | 98% | 250mg |

$34.00 | 2025-02-21 |

2-Amino-5-methylphenyboronic Acid Pinacol Ester Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C

Referência

- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791

Método de produção 3

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

Referência

- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt

Referência

- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C

Referência

- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845

Método de produção 6

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt

1.2 10 h, reflux

1.2 10 h, reflux

Referência

- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

Referência

- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

Referência

- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280

Método de produção 10

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Referência

- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Referência

- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

Referência

- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C

Referência

- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870

Método de produção 14

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C

Referência

- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C

Referência

- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,

Método de produção 16

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

Referência

- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

2-Amino-5-methylphenyboronic Acid Pinacol Ester Literatura Relacionada

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) Produtos relacionados

- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 1705051-57-5(3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane)

- 2171438-34-7((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

- 2138515-82-7(4-amino-N-ethyl-5-(trifluoromethyl)azepane-1-carboxamide)

- 2228652-10-4(3-amino-2-(3-bromothiophen-2-yl)propan-1-ol)

- 2169214-57-5(5-Azido-3-bromo-2-chloropyridine)

- 331462-18-1(3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide)

- 896296-46-1(N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-3-oxo-3H-benzofchromene-2-carboxamide)

- 2229048-36-4(2-(3-cyclopropylphenyl)ethane-1-thiol)

- 2228118-74-7(2-amino-3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-3-methylbutanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):252.0/1259.0